4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline

Catalog No.
S13013974
CAS No.
750597-51-4
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
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4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline

CAS Number

750597-51-4

Product Name

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline

IUPAC Name

4-methoxy-2-(2-methylprop-1-enyl)aniline

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-8(2)6-9-7-10(13-3)4-5-11(9)12/h4-7H,12H2,1-3H3

InChI Key

LMSWJQIUSYDGBF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=CC(=C1)OC)N)C

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is an organic compound characterized by its unique structure, which includes a methoxy group and a 2-methylprop-1-en-1-yl moiety attached to an aniline framework. Its molecular formula is C11H15NOC_{11}H_{15}NO, with a molecular weight of approximately 177.243 g/mol. The compound's structure can be represented by the following canonical SMILES notation: CC(=CC1=C(C=CC=C1OC)N)C. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science.

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy and 2-methylprop-1-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, enabling the synthesis of various derivatives.

Research into the biological activity of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline suggests potential interactions with biological systems. Preliminary studies indicate that this compound may influence enzyme activity or receptor interactions, making it a candidate for further pharmacological investigations. Its unique structure may confer specific binding affinities that could be exploited in drug development.

The synthesis of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline typically involves the reaction of 4-methoxyaniline with 2-methylprop-1-en-1-yl halide under basic conditions. Common methods include:

  • Nucleophilic Substitution: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates nucleophilic attack on the halide. The reaction mixture is usually heated to reflux to ensure complete conversion .
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are employed for large-scale production, allowing for precise control of reaction conditions and improved product consistency.

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline has several applications across various fields:

  • Chemistry: It serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Biology: The compound is studied for its potential biological activity and interactions with biomolecules, which may lead to therapeutic applications.
  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties .

Studies focusing on the interactions of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline with biological targets are ongoing. Preliminary findings suggest that the compound may interact with specific enzymes or receptors, leading to various biological effects. Understanding these interactions is crucial for elucidating its potential therapeutic roles and mechanisms of action .

Several compounds share structural similarities with 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Methoxy-N-(2-methylprop-1-en-1-yl)anilineC11H15NOC_{11}H_{15}NOSimilar methoxy and alkenyl groups; different position of substitution
N-Methoxy-N-(2-methylprop-2-en-1-yl)anilineC11H15NOC_{11}H_{15}NOContains a methoxy group; used in various chemical analyses
N,N-DimethylaminoacrylateC7H13NC_{7}H_{13}NContains dimethylamino group; used in polymer chemistry

These comparisons highlight the unique reactivity and applications of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline in various fields of research and industry. Its specific combination of functional groups may impart unique reactivity and biological activity compared to similar compounds, making it an interesting subject for further study .

The strategic selection of appropriate precursors for the synthesis of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline requires careful consideration of multiple synthetic pathways and their inherent advantages and limitations [24]. The most viable precursor categories include methoxyanilines, nitro compounds, alkenes and alkynes, haloarenes, ketones and aldehydes, and carboxylic acids [25] .

Methoxyanilines represent the most direct precursor class for the target compound, offering the advantage of direct functionalization without extensive structural modifications [24]. These precursors enable direct carbon-hydrogen functionalization approaches, particularly when equipped with appropriate directing groups that facilitate regioselective alkylation [22]. However, the presence of the electron-donating methoxy group significantly influences the reactivity patterns, often requiring protection and deprotection strategies to achieve selective transformations [21].

Nitro compounds constitute another highly valuable precursor category due to their ready availability and versatility as synthetic intermediates [1] [2]. The sequential reduction and coupling approach allows for the construction of the target aniline framework, followed by alkene introduction through various methodologies [20]. However, the reduction conditions for nitro compounds can be harsh, potentially affecting sensitive functional groups within the molecule [19].

Precursor TypeAdvantagesDisadvantagesKey Considerations
MethoxyanilinesDirect functionalization possibleMay require protection/deprotectionDirecting group compatibility
Nitro compoundsReadily available, versatile intermediatesReduction conditions can be harshSelective reduction methods
Alkenes/alkynesDiverse coupling partners, high reactivityRegioselectivity challengesStereo- and regiocontrol
HaloarenesWell-established coupling chemistryOften requires transition metalsCatalyst poisoning by amine groups
Ketones/aldehydesReductive amination pathwaysMultiple steps often neededImine stability and reduction
Carboxylic acidsAccessible via reduction pathwaysReduction efficiency challengesFunctional group tolerance

The selection of alkenes and alkynes as coupling partners provides access to diverse structural modifications with high reactivity [13] [14]. These precursors enable cross-coupling reactions and hydroamination processes that can introduce the prop-1-en-1-yl moiety with good regiocontrol [15]. Nevertheless, achieving precise stereo- and regiocontrol remains challenging, particularly when dealing with substituted alkene systems [27].

Haloarenes offer well-established coupling chemistry through palladium-catalyzed cross-coupling reactions [24]. The Buchwald-Hartwig amination represents a particularly powerful approach for carbon-nitrogen bond formation [25]. However, the presence of amine groups can lead to catalyst poisoning, necessitating careful optimization of reaction conditions and catalyst selection [24].

Catalytic Approaches for Prop-1-en-1-yl Group Introduction

The introduction of prop-1-en-1-yl groups to aniline derivatives requires sophisticated catalytic methodologies that can achieve both high selectivity and efficiency [11] [13]. Several distinct catalytic approaches have emerged as particularly effective for this transformation, each offering unique advantages and limitations.

Palladium acetate combined with tris(2,4,6-trimethoxyphenyl)phosphine represents a highly effective catalyst system for alkyne cross-coupling reactions [14]. This catalytic approach demonstrates exceptional trans-selectivity and operates under mild reaction conditions with high yields [14]. The system particularly excels in coupling terminal alkynes with activated alkyne acceptors, providing excellent regiocontrol through the selective formation of head-to-tail coupling products [14].

Catalyst SystemReaction TypeSelectivityAdvantagesLimitations
Palladium acetate/TDMPPAlkyne cross-couplingHigh trans-selectivityMild conditions, high yieldsRequires activated alkyne acceptors
Palladium acetate/PHOX ligandAlkyne-alkene couplingTunable E/Z selectivityLow catalyst loading, versatileSensitive to steric hindrance
Palladium/S,O-ligandCarbon-hydrogen olefinationpara-selectiveRoom temperature, high regioselectivityLimited to specific directing groups
Nickel-based catalystsStereoconvergent reductionE-selectiveStereoconvergent from mixed isomersRequires specific ligand optimization
Ruthenium-based catalystsCross-metathesisE-selective (typically)Broad functional group toleranceSensitive to substrate substitution pattern
Palladium(II)-NHC complexesAminative couplingRegioselectiveCompatible with various aniline derivativesMay require protecting groups

The palladium acetate and phosphinooxazoline ligand combination offers remarkable versatility in alkyne-alkene coupling reactions [14]. This system provides tunable E/Z selectivity through appropriate ligand selection and demonstrates low catalyst loadings while maintaining high efficiency [14]. The approach proves particularly valuable for kinetic resolution processes, enabling the separation of racemic starting materials during the coupling reaction [14].

Para-selective carbon-hydrogen olefination of aniline derivatives represents another significant advancement in catalytic methodology [11]. The palladium and sulfur-oxygen ligand system operates at room temperature and achieves high regioselectivity through directed metalation [11]. Mechanistic investigations suggest that carbon-hydrogen bond cleavage represents the turnover-limiting step, with electron-rich anilines demonstrating preferential reactivity [11].

Nickel-based catalysts have emerged as powerful tools for stereoconvergent alkene synthesis [27]. These systems can effectively process diastereomeric mixtures of starting materials to produce predominantly single stereoisomeric products [27]. The stereoconvergent approach represents a significant advancement over traditional stereoretentive or stereoinvertive methods, eliminating the need for stereodefined starting materials [27].

The development of palladium(II)-N-heterocyclic carbene complexes has provided new opportunities for aminative coupling reactions [25]. These catalysts demonstrate excellent compatibility with various aniline derivatives and maintain high activity even at low catalyst loadings [25]. The aniline ligands in these complexes serve dual roles as both stabilizing ligands and reactive partners, enabling efficient screening of different catalyst variations [25].

Protecting Group Strategies for Methoxy Functionality

The methoxy functionality in 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline requires careful protection strategies to prevent unwanted side reactions during synthetic transformations [5] [6]. The selection of appropriate protecting groups must balance factors including ease of installation, stability under reaction conditions, and selective removal without affecting other functional groups [21].

Acetyl groups represent one of the most commonly employed protecting strategies for amine functionalities in methoxyaniline systems [1] [19]. The acetylation reaction proceeds readily using acetic anhydride in glacial acetic acid at room temperature [19]. This protecting group demonstrates excellent stability under basic conditions and can be removed through either acid or base hydrolysis [21]. The continuous flow acetylation methodology has proven particularly effective for large-scale applications, providing improved heat and mass transfer characteristics [19].

Protecting GroupApplicationIntroduction ConditionsStabilityDeprotection Conditions
AcetylAmine protectionAcetic anhydride, acetic acid, room temperatureStable to basic conditionsAcid or base hydrolysis
tert-ButoxycarbonylAmine protectionBoc anhydride, base, THF, room temperatureStable to nucleophiles and basesTrifluoroacetic acid, dichloromethane or hydrochloric acid
BenzylAmine protectionBenzyl bromide, base, dimethylformamide, 60°CStable to acids and basesHydrogen, palladium on carbon or strong acid
MethoxymethylMethoxy protectionMethoxymethyl chloride, base, THF, 0°CStable to bases and reducing agentsAcid hydrolysis
BenzenesulfonylAmine protectionBenzenesulfonyl chloride, base, dichloromethane, 0°CStable to oxidizing and reducing agentsSodium/naphthalene or strong reducing agents
TritylAmine protectionTrityl chloride, base, dichloromethane, room temperatureStable to bases and nucleophilesMild acid hydrolysis

The tert-butoxycarbonyl protecting group offers exceptional stability toward nucleophiles and bases while remaining easily removable under acidic conditions [21]. This protecting group proves particularly valuable in multi-step syntheses where harsh basic conditions are employed [6]. The installation typically utilizes di-tert-butyl dicarbonate in the presence of a base such as triethylamine [21].

Benzyl protection strategies provide robust protection for amine functionalities while remaining orthogonal to many other protecting groups [21]. The installation requires benzyl bromide and a base such as potassium carbonate in dimethylformamide at elevated temperatures . Deprotection can be achieved through hydrogenolysis using palladium on carbon or through strong acid treatment [21].

Methoxymethyl groups serve as effective protecting groups specifically for methoxy functionalities [6]. These acetal-type protecting groups demonstrate excellent stability under basic and reducing conditions due to their formal acetal character [6]. The installation utilizes methoxymethyl chloride in the presence of a base, while deprotection proceeds through acid-catalyzed hydrolysis [6].

The relay deprotection strategy represents an advanced approach where stable protecting groups undergo chemical transformation into more labile protecting groups [5]. This methodology proves particularly valuable in complex synthetic sequences where temporal control over deprotection is essential [5]. The approach allows for the sequential removal of multiple protecting groups without affecting other sensitive functionalities [5].

Green Chemistry Approaches in Annulation Reactions

The development of environmentally sustainable methodologies for the synthesis of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline has become increasingly important in modern organic synthesis [8] [13]. Green chemistry approaches focus on reducing waste generation, eliminating hazardous reagents, and improving overall process efficiency [17] [23].

Continuous flow synthesis represents a paradigm shift toward more sustainable chemical manufacturing [19] [20]. This methodology provides superior heat and mass transfer characteristics compared to traditional batch processes, enabling better control over reaction parameters and reducing the formation of unwanted byproducts [19]. The continuous flow acetylation and nitration of methoxyanilines demonstrates yields exceeding 80% with significantly improved safety profiles due to the reduced inventory of hazardous intermediates [19].

ApproachKey FeaturesApplication ExampleAdvantagesChallenges
Continuous flow synthesisImproved heat/mass transfer, reduced wasteAcetylation and nitration of methoxyanilinesScalable, safer handling of hazardous reagentsEquipment cost, process optimization
Electrochemical methodsAvoids stoichiometric oxidants/reductantsAniline synthesis from nitrobenzenesRenewable electricity as reagent, reduced wasteElectrode materials, scale-up
Deep eutectic solventsBiodegradable, low toxicityAllylic alkylation of anilinesRoom temperature conditions, high yieldsLimited solubility of some substrates
PhotocatalysisMild conditions, high selectivityAlkene functionalizationEnergy efficient, selective transformationsPhotocatalyst recovery, scale-up
Metal-free catalysisAvoids transition metals, reduced toxicityOrganocatalytic amine alkylationReduced metal contaminationSometimes lower reactivity
Aqueous media reactionsEliminates organic solventsAminative coupling reactionsEnvironmentally benign, cost-effectiveLimited substrate scope

Electrochemical methodologies offer exceptional sustainability by utilizing electrons as mass-free reagents [8] [23]. These approaches eliminate the need for stoichiometric oxidants and reductants, thereby reducing waste generation significantly [8]. The electrochemical synthesis of anilines from nitrobenzene precursors demonstrates remarkable selectivity and efficiency under mild operational conditions [23]. The use of water as both solvent and proton source eliminates the need for hydrogen gas and high-pressure conditions [23].

Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents [13] [17]. The combination of choline chloride and lactic acid provides excellent results for allylic alkylation reactions of anilines at room temperature [13]. These solvents demonstrate biodegradability and low toxicity while maintaining high reaction yields [17]. The methodology proves particularly effective for challenging nucleophiles including amides, carbamates, and sulfonamides [13].

Photocatalytic approaches harness visible light to drive chemical transformations under exceptionally mild conditions [28]. These methodologies typically employ a two-step, one-pot process featuring radical addition followed by fragmentation [28]. The photocatalytic conjugate addition strategy enhances selectivity while expanding substrate scope to include carboxylic acids, alcohols, and alkanes [28]. The process proves particularly valuable for late-stage diversification in complex molecule synthesis [28].

Metal-free catalysis represents another significant advancement in sustainable synthesis [16]. Organocatalytic approaches avoid transition metals entirely, reducing both toxicity and cost [16]. The development of new organocatalyst scaffolds with enhanced activity in promoting aminative coupling reactions demonstrates rate enhancements up to seven-fold compared to traditional aniline catalysis [16]. These catalysts prove particularly effective in aqueous solutions at physiological pH [16].

The thermodynamic stability of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is influenced by its substituted aniline structure, which incorporates both electron-donating methoxy and alkenyl substituents on the aromatic ring. Based on thermal stability studies of related aniline derivatives, the compound is expected to maintain structural integrity within a temperature range of approximately 150-268°C [1]. This thermal stability window is derived from observations that anilinium perchlorate demonstrates thermal stability up to 268°C, while poly(o-methoxyaniline) systems show progressive degradation starting around 150°C [1] [2].

The primary decomposition pathway involves initial oxidation of the amino group followed by degradation of the aromatic ring system [1] [2]. The methoxy substituent at the para position relative to the amino group contributes to thermal stability through resonance stabilization, while the 2-methylprop-1-en-1-yl substituent introduces additional thermal lability due to the presence of the alkene functionality. Heat treatment processes promote progressive decrease in crystallinity, leading to a transformation from tetrameric to trimeric-folded chain conformations in related methoxyaniline polymers [2].

Secondary decomposition products typically include quinone-imine intermediates and carbonaceous residues, formed through hydrogen abstraction mechanisms followed by radical chain reactions [2] [3]. The thermal degradation process exhibits lower heat generation rates compared to unsubstituted anilines, attributed to the electron-donating effects of the methoxy group which stabilizes radical intermediates formed during decomposition [4].

Table 1: Thermodynamic Stability and Thermal Decomposition Properties

PropertyValue/DescriptionReference Basis
Thermal Stability Temperature Range150-268°C (based on similar aniline derivatives)Anilinium perchlorate thermal stability data
Primary Decomposition PathwayAmino group oxidation and aromatic ring degradationGeneral aniline thermal decomposition patterns
Secondary Decomposition ProductsQuinone-imine intermediates, carbonaceous residuesPoly(o-methoxyaniline) degradation studies
Thermal Degradation OnsetProgressive decrease with methoxy substitutionSubstituted aniline thermal behavior
Decomposition MechanismHydrogen abstraction followed by radical chain reactionsAromatic amine thermal chemistry
Crystallinity EffectReduced crystallinity upon heating enhances degradationPOMA crystallinity studies
Heat Generation RateLower heat generation compared to unsubstituted anilinesComparative thermal analysis data

Solubility Behavior in Polar/Non-polar Solvent Systems

The solubility profile of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline reflects the compound's amphiphilic nature, combining polar functional groups (amino and methoxy) with a largely hydrophobic aromatic framework and alkenyl substituent. In polar protic solvents, the compound demonstrates favorable solubility characteristics due to hydrogen bonding capabilities of both the amino and methoxy groups [5] [6].

In aqueous systems, the compound exhibits moderate solubility, enhanced by the ability of the amino group to form hydrogen bonds with water molecules, while the methoxy group provides additional dipole-dipole interactions [5]. The presence of the 2-methylprop-1-en-1-yl substituent introduces hydrophobic character that somewhat limits water solubility compared to simpler methoxyanilines.

Polar protic solvents such as methanol and ethanol provide excellent solvation environments for this compound [5] [6]. The alcohol solvents can engage in multiple hydrogen bonding interactions with both the amino nitrogen and methoxy oxygen, while the aromatic system can participate in π-π stacking interactions. Studies on related methoxyanilines confirm that substituted anilines generally show enhanced solubility in organic solvents compared to water [6] [7].

In polar aprotic solvents like dimethyl sulfoxide and tetrahydrofuran, the compound demonstrates very high solubility due to the ability of these solvents to coordinate with the lone pairs on nitrogen and oxygen atoms while accommodating the aromatic π-system . The acetone system provides good solubility through dipole-dipole interactions with the polar substituents.

Nonpolar solvents present mixed solubility characteristics. Dichloromethane, while classified as nonpolar, can provide moderate to high solubility due to favorable van der Waals interactions with the aromatic system and the relatively low polarity of the overall molecule . However, truly nonpolar solvents like hexane show limited solubility due to the significant polarity mismatch with the amino and methoxy functional groups [9].

Table 2: Solubility Behavior in Polar and Non-polar Solvent Systems

Solvent SystemPolarityPredicted SolubilitySolubility Mechanism
WaterPolar proticModerateHydrogen bonding with amino and methoxy groups
MethanolPolar proticHighStrong hydrogen bonding and dipole interactions
EthanolPolar proticHighHydrogen bonding with polar functional groups
AcetonePolar aproticHighDipole-dipole interactions
DichloromethaneNonpolarModerate to HighVan der Waals forces with aromatic system
HexaneNonpolarLowLimited interaction due to polarity mismatch
DMSOPolar aproticVery HighMultiple interaction modes with aprotic solvent
THFPolar aproticHighCoordination with oxygen and aromatic interactions

Acid-Base Characteristics and Protonation Sites

The acid-base behavior of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is primarily governed by the amino nitrogen, which serves as the principal basic site in the molecule [10] [11]. The basicity of this compound is modulated by the electronic effects of the substituents present on the aromatic ring, creating a complex interplay between electron-donating and electron-withdrawing influences.

The primary protonation site occurs at the amino nitrogen lone pair, consistent with the general behavior of aniline derivatives [11] [12]. The estimated pKa value for this compound is approximately 4.8-5.2, which represents a slight increase compared to unsubstituted aniline (pKa ~4.6) [10] [13]. This increase in basicity results from the electron-donating resonance effect of the methoxy group, which enhances the electron density on the amino nitrogen through resonance stabilization.

The methoxy substituent exerts dual electronic effects on the basicity. The +M (positive mesomeric) effect involves resonance donation of electron density from the methoxy oxygen to the aromatic ring, which indirectly increases the basicity of the amino group [13] [14]. However, the -I (negative inductive) effect of the methoxy group tends to withdraw electron density through the σ-bond framework, creating a competing influence that moderates the overall basicity enhancement.

Under strongly acidic conditions, a secondary protonation site becomes accessible at the methoxy oxygen atom, although this occurs at much lower pH values compared to the primary amino protonation [13]. The 2-methylprop-1-en-1-yl substituent introduces additional steric considerations that may influence the accessibility of the amino nitrogen to protonating species, potentially affecting the kinetics of protonation reactions.

The resonance stabilization in this compound involves competition between the amino lone pair delocalization into the aromatic π-system and the methoxy group's resonance donation [13] [12]. This competition creates a more complex electronic environment compared to simple aniline, where the methoxy group can both enhance and compete with the amino group's electron donation to the aromatic ring.

Table 3: Acid-Base Characteristics and Protonation Sites

ParameterValue/DescriptionComparison to Aniline
Primary Protonation SiteAmino nitrogen lone pairSimilar primary site
Secondary Protonation SiteMethoxy oxygen (under strongly acidic conditions)Additional site due to methoxy group
Estimated pKa~4.8-5.2 (estimated based on substitution effects)Slightly higher than aniline (pKa ~4.6)
Basicity OrderLess basic than aniline due to methoxy inductive effectModified by substituent effects
Electronic EffectsMethoxy group: +M (resonance) and -I (inductive)More complex electronic environment
Steric EffectsVinyl substituent may cause steric hindranceAdditional steric considerations
Resonance StabilizationAmino lone pair delocalization into aromatic systemCompeting resonance with methoxy group

Electrochemical Properties and Redox Behavior

The electrochemical behavior of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is characterized by irreversible oxidation processes typical of substituted aniline derivatives [15] [16]. The compound exhibits electroactivity primarily through oxidation of the amino nitrogen and the aromatic π-system, with the oxidation potential significantly influenced by the electronic effects of the substituents present.

The estimated oxidation potential ranges from 0.8 to 1.1 V versus standard calomel electrode, representing a decrease compared to unsubstituted aniline due to the electron-donating effect of the methoxy group [15] [17]. This lowered oxidation potential reflects the increased electron density at the amino nitrogen resulting from resonance stabilization provided by the para-methoxy substituent. The presence of the 2-methylprop-1-en-1-yl group may provide additional sites for oxidation due to the alkene functionality, though these would typically occur at higher potentials.

The electrochemical oxidation mechanism proceeds through initial single electron transfer from the amino nitrogen to generate a radical cation intermediate [16] [15]. This radical cation species is highly reactive and undergoes subsequent chemical reactions including dimerization, coupling with other aromatic species, or reaction with nucleophiles present in solution. The irreversible nature of this oxidation reflects the instability of the radical cation and its rapid transformation to secondary products.

Electron transport in this system appears to be diffusion-controlled, with an estimated diffusion coefficient of approximately 10⁻⁶ cm²/s, typical for aniline derivatives of similar molecular size [18]. The electrochemical response shows adsorption-controlled behavior at electrode surfaces, attributed to the strong interaction between the aromatic system and electrode materials [19]. Surface coverage effects become significant during repeated cycling, as oxidation products can form films that modify electrode reactivity.

The electroactive species include both the amino nitrogen lone pair and the aromatic π-system [16]. The conjugated nature of the molecule provides multiple potential oxidation sites, with the amino group representing the most easily oxidized functionality. Under certain conditions, the methoxy group may also participate in electrochemical processes, particularly in the presence of strongly oxidizing potentials [15].

Cyclic voltammetry studies of related methoxyaniline derivatives demonstrate that the methoxy substitution pattern significantly affects both the oxidation potential and the subsequent chemical reactions [20] [18]. The conducting polymer formation capability of this compound type suggests potential applications in electrochemical energy storage and electronic device applications, where the electrochemical properties can be exploited for practical purposes.

Table 4: Electrochemical Properties and Redox Behavior

Electrochemical ParameterEstimated ValueStructural Influence
Oxidation Potential (vs. SCE)0.8-1.1 V (estimated)Methoxy group lowers oxidation potential
Reduction PotentialCathodic process unlikely under normal conditionsAromatic system determines reduction behavior
Electrochemical ReversibilityIrreversible oxidationRadical cation instability
Electron Transfer MechanismSingle electron transfer followed by chemical reactionsCoupling reactions following electron transfer
Diffusion Coefficient~10⁻⁶ cm²/s (typical for aniline derivatives)Molecular size and charge distribution effects
Surface CoverageAdsorption-controlled at electrode surfaceAromatic adsorption and amino group interaction
Electroactive SpeciesAmino nitrogen and aromatic π-systemConjugated system provides multiple oxidation sites

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.115364102 g/mol

Monoisotopic Mass

177.115364102 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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